molecular formula C10H10N2O B3053739 2-Methoxyquinolin-5-amine CAS No. 5573-99-9

2-Methoxyquinolin-5-amine

Cat. No.: B3053739
CAS No.: 5573-99-9
M. Wt: 174.2 g/mol
InChI Key: YNOKAQICKKMEPH-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-5-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core with a methoxy group at the second position and an amine group at the fifth position, making it a valuable scaffold for various chemical reactions and applications .

Mechanism of Action

Target of Action

Quinoline-based compounds, which include 2-methoxyquinolin-5-amine, are known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory activity against EGFR and VEGFR-2, key proteins involved in cell proliferation and angiogenesis .

Mode of Action

It’s known that quinoline derivatives can interfere with the function of their targets, leading to changes at the molecular and cellular levels . For example, quinoline-based compounds can inhibit the activity of enzymes or receptors, thereby disrupting the normal functioning of cells .

Biochemical Pathways

For instance, some quinoline compounds have been found to interfere with the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .

Pharmacokinetics

The presence of electron-withdrawing or electron-donating groups at the quinoline ring can influence the redox properties affecting dna synthesis . This could potentially impact the bioavailability of the compound.

Result of Action

Quinoline derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, A549 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of an appropriate aniline derivative with a methoxy-substituted β-ketoester under acidic conditions. This method typically employs a catalyst such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxyquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and amine groups on the quinoline ring, which allows for a wide range of chemical modifications and applications. Its specific substitution pattern provides distinct reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

2-methoxyquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOKAQICKKMEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484172
Record name 5-Amino-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-99-9
Record name 5-Amino-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

550 mg (2.7 mmol) of 2-methoxy-5-nitroquinoline is stirred in 15 ml of ethyl acetate in the presence of 138 mg of 10% Pd—C for 5 hours in a hydrogen atmosphere. The batch is filtered, and the filtrate is concentrated by evaporation: 520 mg of a light yellow oil.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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